molecular formula C14H15ClN4 B2567736 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine CAS No. 100240-53-7

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine

Cat. No.: B2567736
CAS No.: 100240-53-7
M. Wt: 274.75
InChI Key: QNLZUFZZTZLULV-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 3-position and a phenylpiperazine moiety at the 6-position.

Scientific Research Applications

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Drug Discovery: It serves as a lead compound in the search for new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is used in the synthesis of more complex molecules for various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridazines can be formed.

    Oxidation Products: Oxidized derivatives of the phenylpiperazine moiety.

    Reduction Products: Reduced derivatives of the phenylpiperazine moiety.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
  • 3-Chloro-6-(4-benzylpiperazin-1-yl)pyridazine
  • 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine

Uniqueness

3-Chloro-6-(4-phenylpiperazin-1-yl)pyridazine is unique due to the presence of the phenyl group on the piperazine ring, which can enhance its binding affinity and selectivity for certain biological targets compared to other similar compounds. This structural feature may also influence its pharmacokinetic properties and overall efficacy in various applications .

Properties

IUPAC Name

3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c15-13-6-7-14(17-16-13)19-10-8-18(9-11-19)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLZUFZZTZLULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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